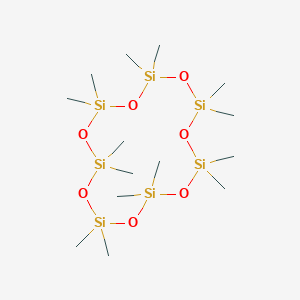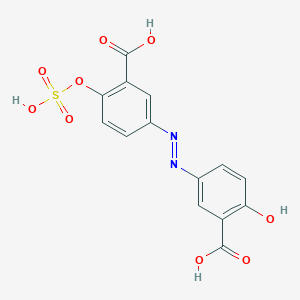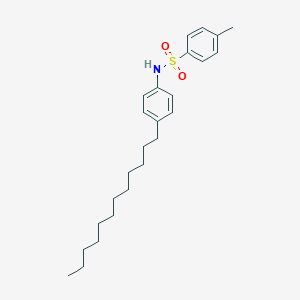![molecular formula C12H20S2Sn2 B052699 2,5-双(三甲基锡基)噻吩并[3,2-b]噻吩 CAS No. 469912-82-1](/img/structure/B52699.png)
2,5-双(三甲基锡基)噻吩并[3,2-b]噻吩
概述
描述
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is a conducting polymer that can be used in the formation of the hole transporting material (HTM) with improved charge mobility . It is majorly utilized as a copolymer in the polymerization of new thieno(3,2-b)thiophene based polymers .
Synthesis Analysis
This compound can be prepared by using thieno[3,2-b]thiophene as a starting material, further reaction with dibromo compounds (Stille Coupling) to form oligomers or polymers which can be used for organic electronic devices .Molecular Structure Analysis
The empirical formula of 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is C12H20S2Sn2 and its molecular weight is 465.84 . The SMILES string representation isCSn(C)c1cc2sc(cc2s1)Sn(C)C . Chemical Reactions Analysis
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is a synthetic intermediate, which can be used in the synthesis of polythiophenes based fluorinated polymers for optoelectronic applications . It can also be used in the synthesis of PDBT-co-TT via Still coupling polymerization for the fabrication of organic thin film transistors (OTFTs) and photovoltaic devices .Physical And Chemical Properties Analysis
The compound is a powder or crystal with a melting point of 127-132 °C . It has no hydrogen bond donor count and has 2 hydrogen bond acceptor counts .科学研究应用
Organic Electronics
-
Methods of Application or Experimental Procedures : This compound can be used as a copolymer in the synthesis of thiophene-based materials for the fabrication of organic electronic devices . The specific methods of application or experimental procedures would depend on the type of device being fabricated and the specific requirements of the experiment.
-
Results or Outcomes : The use of “2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene” in the fabrication of organic electronic devices such as organic field effect transistors (OFETs), organic thin film transistors (OTFTs) and organic photovoltaic cells (OPVs) has been reported . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific experiment and the performance of the fabricated device.
Optoelectronic Applications
-
Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the type of optoelectronic device being fabricated and the specific requirements of the experiment. Typically, this compound would be used in the polymerization process to form the desired fluorinated polymer .
-
Results or Outcomes : The use of “2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene” in the synthesis of fluorinated polymers can potentially improve the performance of optoelectronic devices . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific experiment and the performance of the fabricated device.
安全和危害
未来方向
The compound is a good candidate for improving the energy density of cathode materials while still offering high rate (power) capability . It can be used as a copolymer in the synthesis of thiophene-based materials for the fabrication of organic electronic devices such as organic field effect transistors (OFETs), organic thin film transistors (OTFTs), and organic photovoltaic cells (OPVs) .
属性
IUPAC Name |
trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2S2.6CH3.2Sn/c1-3-7-6-2-4-8-5(1)6;;;;;;;;/h1-2H;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZULVYGCRXVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C=C(S2)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene | |
CAS RN |
469912-82-1 | |
| Record name | Stannane, 1,1'-thieno[3,2-b]thiophene-2,5-diylbis[1,1,1-trimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




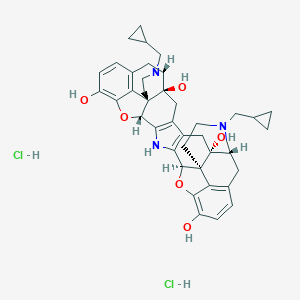
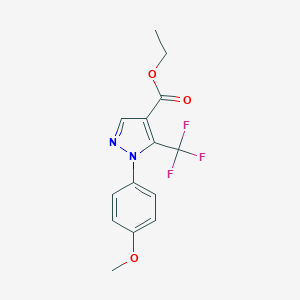
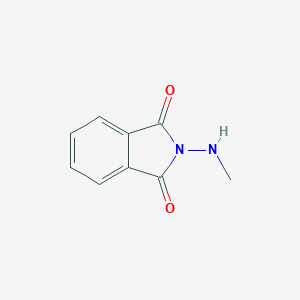
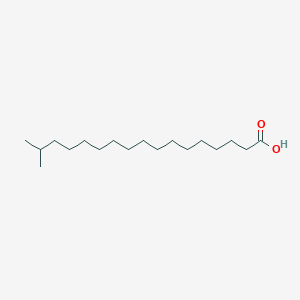
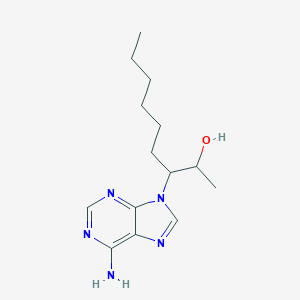
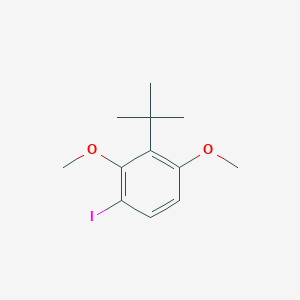

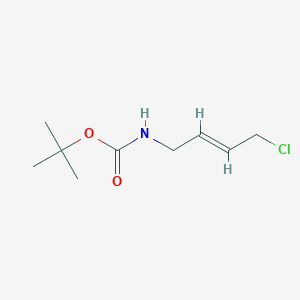
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
